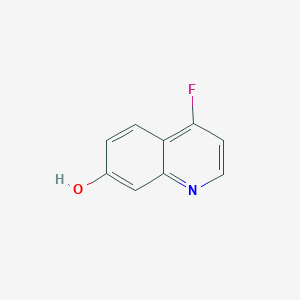

4-Fluoroquinolin-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

4-fluoroquinolin-7-ol |

InChI |

InChI=1S/C9H6FNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H |

InChI Key |

AGBNZJHUIZVFKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoroquinolin 7 Ol and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for 4-Fluoroquinolin-7-ol Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the quinoline (B57606) core.

A primary disconnection strategy involves breaking the C4-N1 and C4a-C8a bonds, which corresponds to the logic of several classical quinoline syntheses. This leads back to a substituted aniline (B41778) and a three-carbon component. Specifically, disconnection of the pyridine (B92270) ring of this compound suggests precursors such as a 3-aminophenol (B1664112) derivative and a fluorinated three-carbon building block. The fluorine atom at the 4-position can be introduced either as part of the three-carbon fragment or installed on a pre-formed 4-hydroxyquinoline (B1666331) intermediate.

Another key disconnection can be made at the C-N bond and the C-C bond of the pyridine ring, which is characteristic of Friedländer-type syntheses. This approach would involve the condensation of a 2-amino-4-fluorobenzaldehyde (B111960) or ketone with a carbonyl compound containing an α-methylene group.

Finally, modern synthetic strategies allow for disconnections that rely on the late-stage functionalization of a pre-existing quinoline scaffold. This could involve the disconnection of the C-F or C-O bonds, suggesting a final step of fluorination or hydroxylation (or O-alkylation followed by deprotection) on a suitable quinoline precursor.

Established Cyclization Reactions for Hydroxyquinoline Scaffolds

Several classical named reactions provide robust pathways to the hydroxyquinoline core structure. These methods typically involve the condensation of anilines with β-dicarbonyl compounds or their equivalents, followed by a cyclization step.

Gould-Jacobs Reaction and Derivatives thereof

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines. The reaction proceeds through the initial condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. For the synthesis of a 7-hydroxy substituted quinoline, a 3-aminophenol derivative would be a suitable starting material. The reaction sequence typically involves the formation of an anilidomethylenemalonate intermediate, which then undergoes an intramolecular cyclization at high temperatures to form the 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline. The introduction of the fluorine at the 4-position would likely be achieved in a subsequent step, for example, by conversion of the 4-hydroxyl group to a 4-chloro group, followed by nucleophilic fluorination.

| Reaction Step | Description | Key Reagents |

| Condensation | Aniline derivative reacts with an alkoxymethylenemalonic ester. | Substituted aniline, Diethyl ethoxymethylenemalonate |

| Cyclization | Thermal intramolecular cyclization of the intermediate. | High temperature (e.g., in Dowtherm A) |

| Saponification | Hydrolysis of the ester group to a carboxylic acid. | Aqueous base (e.g., NaOH) |

| Decarboxylation | Removal of the carboxylic acid group. | Heat |

Conrad-Limpach Reaction and Regioselectivity Considerations

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. The reaction is known for its temperature-dependent regioselectivity. At lower temperatures, the reaction favors the formation of a β-aminoacrylate (kinetic product), which upon heating cyclizes to the 4-hydroxyquinoline. At higher temperatures, the reaction can proceed via a β-ketoanilide (thermodynamic product), leading to a 2-hydroxyquinoline (B72897) (Knorr synthesis).

For the synthesis of this compound, a 3-aminophenol would be reacted with a fluorinated β-ketoester, such as ethyl fluoroacetoacetate. The regioselectivity of the initial condensation and the subsequent cyclization are crucial for obtaining the desired 4-fluoro-7-hydroxyquinoline isomer. The cyclization is typically carried out at high temperatures, often in a high-boiling solvent like mineral oil or Dowtherm A.

| Condition | Intermediate | Product |

| Lower Temperature | β-aminoacrylate | 4-hydroxyquinoline |

| Higher Temperature | β-ketoanilide | 2-hydroxyquinoline |

Camps Reaction and Related Amidation-Cyclization Pathways

The Camps quinoline synthesis is a cyclization of an o-acylaminoacetophenone in the presence of a base to yield two possible hydroxyquinoline products. The regioselectivity of the cyclization is dependent on the reaction conditions and the structure of the starting material. This pathway involves an intramolecular condensation. To apply this to this compound, one would require a suitably substituted o-acylaminoacetophenone. The synthesis of this precursor could involve the acylation of an appropriately substituted aminophenol. The base-mediated cyclization then proceeds to form the quinoline ring.

Modern Catalytic Approaches for Quinoline Ring Formation and Functionalization

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of quinolines, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are particularly valuable for the synthesis of functionalized quinolines. These methods can be employed for both the construction of the quinoline ring and the late-stage functionalization of a pre-formed quinoline scaffold.

For the de novo synthesis of a quinoline ring, palladium-catalyzed reactions of 2-amino aromatic ketones with alkynes have been reported to produce polysubstituted quinolines. Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes also provide an efficient route to quinoline derivatives.

More relevant to the synthesis of this compound is the late-stage functionalization approach. Palladium-catalyzed C-H fluorination has been demonstrated on quinoline derivatives. This would involve the direct introduction of a fluorine atom at the C4 position of a 7-hydroxyquinoline (B1418103) precursor. The regioselectivity of such C-H activation/fluorination reactions is a key challenge. Similarly, copper-catalyzed amination followed by cyclization offers a modern alternative for constructing the quinoline ring.

| Metal Catalyst | Reaction Type | Application in this compound Synthesis |

| Palladium | C-H Fluorination | Direct fluorination at the C4 position of a 7-hydroxyquinoline precursor. |

| Palladium | Cross-coupling | Synthesis of the quinoline core from functionalized precursors. |

| Copper | Domino Reaction | Construction of the quinoline ring from enaminones and halobenzaldehydes. |

| Copper | Amination/Cyclization | Formation of the quinoline ring through a tandem process. |

C-H Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom- and step-economical approach to constructing complex molecules. nih.gov In the context of quinoline synthesis, transition-metal-catalyzed C-H activation has emerged as a powerful tool for regioselective modification of the heterocyclic core. nih.govmdpi.com This strategy avoids the need for pre-functionalized substrates, which is often required in traditional cross-coupling reactions.

Various transition metals, including palladium (Pd), rhodium (Rh), and copper (Cu), have been successfully employed to catalyze the C-H functionalization of quinolines and their N-oxide derivatives. nih.gov The regioselectivity of these reactions is a critical challenge due to the presence of multiple C-H bonds. Control is often achieved through the use of directing groups, which position the metal catalyst in proximity to a specific C-H bond. For instance, the N-oxide moiety on the quinoline nitrogen can direct functionalization to the C2 or C8 position. Similarly, directing groups installed at the nitrogen of precursor molecules like indolines or tetrahydroquinolines can guide C-H activation to specific sites on the benzene (B151609) ring, such as the C7 position. researchgate.netnih.govresearchgate.net

The mechanism for these transformations typically involves an initial C-H bond cleavage facilitated by the metal catalyst, often through a concerted metalation-deprotonation (CMD) pathway. mdpi.com Subsequent steps can include oxidative addition, migratory insertion, and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. These methodologies allow for the introduction of a wide array of functional groups, including aryl, alkyl, and alkenyl moieties, providing versatile intermediates for the synthesis of complex quinoline derivatives. nih.govmdpi.com

Table 1: Examples of Transition-Metal Catalyzed C-H Functionalization on Quinoline Scaffolds

| Catalyst System | Position | Functionalization | Reference |

| Pd(OAc)₂ / Ligand | C2 | Arylation | mdpi.com |

| [RhCl(CO)₂]₂ | C2 | Arylation | mdpi.com |

| Cp*Co(III) | C7 (of indoline) | C-C Coupling | researchgate.net |

| RhCl₃·3H₂O | C7 (of indoline) | Carbonylation | researchgate.net |

Direct and Indirect Fluorination Strategies for the Quinoline Core

The introduction of a fluorine atom onto the quinoline skeleton is a key step in the synthesis of many fluoroquinolone compounds. The high electronegativity and small size of fluorine can significantly alter the physicochemical and biological properties of the parent molecule. core.ac.ukgeorgiasouthern.edu Strategies for fluorination can be broadly categorized as direct, involving the substitution of a hydrogen atom, or indirect, where a pre-existing functional group is replaced by fluorine.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine ("F+"). wikipedia.org For aromatic systems like quinoline, this proceeds via an electrophilic aromatic substitution mechanism. However, the quinoline ring is electron-deficient, which deactivates it towards electrophilic attack, making direct fluorination challenging. researchgate.netrwth-aachen.de

Despite these difficulties, several powerful electrophilic fluorinating agents have been developed. Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used due to their relative stability, safety, and efficacy. wikipedia.orgresearchgate.net The reaction of these reagents with quinoline derivatives can lead to fluorination, but often results in a mixture of isomers (e.g., at the 5-, 6-, and 8-positions) unless the substrate has strong directing groups. researchgate.net For instance, the fluorination of 6-methoxyquinoline (B18371) with NFSI has been shown to yield the 5-fluoro derivative. researchgate.net

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Structure |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [C₇H₁₄ClFN₂]²⁺ 2[BF₄]⁻ |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF |

Nucleophilic Aromatic Substitution with Fluorinating Reagents

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring. harvard.edu This reaction typically requires an electron-deficient aromatic system and a good leaving group (such as a halogen or a nitro group) positioned ortho or para to an electron-withdrawing group. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. rwth-aachen.deharvard.edu

In the context of quinoline synthesis, a chloro- or nitro-substituted quinoline can be treated with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), to yield the corresponding fluoroquinoline. ucla.edu The efficiency of this process is often enhanced by the use of phase-transfer catalysts or by performing the reaction in aprotic polar solvents at high temperatures.

Recent advancements have described a concerted nucleophilic aromatic substitution strategy for the C-H fluorination of quinolines. rwth-aachen.denih.gov This novel pathway avoids the formation of the traditional Meisenheimer intermediate through a process involving an asynchronous concerted transfer of a fluoride anion, an electron, and a proton (F–-e–-H+). nih.gov This electron-transfer-enabled method represents a significant conceptual advance, allowing for the direct nucleophilic fluorination of C-H bonds on the electron-deficient quinoline core. rwth-aachen.denih.gov

The halogen-exchange (Halex) reaction is a specific and industrially significant type of nucleophilic aromatic substitution where a halogen atom, typically chlorine or bromine, is replaced by fluorine. harvard.edu This process is one of the most direct and cost-effective methods for nucleophilic fluorination on an industrial scale. harvard.edu

The reaction involves treating a chloro- or bromo-substituted quinoline with an alkali metal fluoride, most commonly KF. semanticscholar.org The success of the Halex process depends on the reactivity of the substrate, which is enhanced by the presence of electron-withdrawing groups on the quinoline ring. The choice of solvent and reaction conditions is crucial for achieving high yields. While this method is robust, it is contingent on the availability of the corresponding halogenated quinoline precursor. science.govorganic-chemistry.org

Table 3: Comparison of Key Fluorination Strategies for the Quinoline Core

| Strategy | Reagent Type | Key Requirement | Advantages | Disadvantages |

| Electrophilic Fluorination | Electrophilic "F+" source (e.g., NFSI) | Activated or neutral aromatic ring | Direct C-H functionalization | Low reactivity for electron-deficient rings; potential for isomer mixtures researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic F⁻ source (e.g., KF, CsF) | Electron-deficient ring with a good leaving group | High regioselectivity; well-established | Requires pre-functionalized substrate harvard.edu |

| Halogen-Exchange (Halex) | Nucleophilic F⁻ source (e.g., KF) | Chloro- or bromo-substituted precursor | Industrially scalable; cost-effective harvard.edu | Dependent on precursor availability |

Selective Introduction and Manipulation of the Hydroxyl Group at the C-7 Position

The selective installation of a hydroxyl group at the C-7 position of the quinoline nucleus is a critical step in synthesizing compounds like this compound. This can be accomplished through several synthetic routes. One common approach is to start with an aniline derivative that already contains the precursor to the hydroxyl group. For instance, using a 3-aminophenol derivative in a classic quinoline synthesis, such as the Gould-Jacobs reaction, can directly install the hydroxyl group at the 7-position of the resulting 4-hydroxyquinoline. lookchem.com

Alternatively, the hydroxyl group can be introduced onto a pre-formed quinoline ring. This can be achieved via nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the C-7 position. Another method involves the demethylation of a 7-methoxyquinoline (B23528) precursor, which is a common strategy as methoxy (B1213986) groups can direct electrophilic reactions and are readily cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Once introduced, the hydroxyl group may require protection to prevent it from interfering with subsequent reactions, such as fluorination. nih.gov Standard protecting groups for phenols, like benzyl (B1604629) or silyl (B83357) ethers, can be employed. These groups can be selectively removed under specific conditions later in the synthetic sequence to reveal the free hydroxyl group. The ability to selectively manipulate this functional group is essential for the total synthesis of complex quinolinol derivatives. nih.gov

Multi-component and Green Chemistry Approaches in Fluoroquinolinol Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and efficiency. frontiersin.org Multi-component reactions (MCRs) and green chemistry principles are central to this paradigm, offering significant advantages for the synthesis of complex molecules like fluoroquinolinols. researchgate.netsruc.ac.uk

MCRs are one-pot processes where three or more reactants combine to form a final product that incorporates portions of all the starting materials. frontiersin.orgrsc.org This approach is highly convergent and offers benefits such as operational simplicity, high atom economy, and reduced purification steps. frontiersin.orgnih.gov Several classic named reactions for quinoline synthesis, such as the Friedländer annulation or the Combes synthesis, can be adapted into MCR formats, allowing for the rapid generation of diverse quinoline libraries from simple, readily available building blocks. nih.gov

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. researchgate.netsruc.ac.uk In the synthesis of fluoroquinolines, this can involve:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol.

Catalysis: Employing recyclable or non-toxic catalysts to improve efficiency and reduce waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

By combining the principles of MCRs and green chemistry, chemists can develop more sustainable and efficient routes to valuable fluoroquinolinol compounds, aligning with the broader goals of modern pharmaceutical and chemical industries. frontiersin.orgresearchgate.netsruc.ac.uk

Mechanistic Organic Chemistry of 4 Fluoroquinolin 7 Ol Synthesis and Reactivity

Reaction Mechanisms Governing Quinoline (B57606) Annulation

The formation of the quinoline core is a cornerstone of the synthesis of 4-fluoroquinolin-7-ol. Several classical and modern annulation strategies can be employed, each with a distinct reaction mechanism. These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component to construct the pyridine (B92270) ring fused to the benzene (B151609) ring.

Commonly employed quinoline annulation reactions include the Gould-Jacobs reaction, the Skraup synthesis, the Doebner-von Miller reaction, and the Combes synthesis. chemistrytalk.orgnih.govnih.govlumenlearning.commdpi.com The Gould-Jacobs reaction, for instance, proceeds through the initial reaction of an aniline with an alkoxymethylenemalonate derivative. chemistrytalk.orgyoutube.com The mechanism involves a nucleophilic attack by the aniline nitrogen, followed by the loss of an alcohol molecule to form a condensation product. chemistrytalk.orgyoutube.com A subsequent 6-electron cyclization reaction, driven by heat, leads to the formation of the quinoline ring. chemistrytalk.orgyoutube.com Hydrolysis of the ester group and subsequent decarboxylation yield the corresponding 4-hydroxyquinoline (B1666331). chemistrytalk.org

The Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. lumenlearning.commdpi.com The mechanism is believed to proceed via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. mdpi.com Subsequent cyclization and oxidation lead to the formation of the quinoline ring. mdpi.com The Doebner-von Miller reaction is a related synthesis that utilizes α,β-unsaturated carbonyl compounds instead of glycerol. nih.gov

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. mdpi.com The mechanism begins with the formation of an enamine intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to afford the substituted quinoline. mdpi.com The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. mdpi.com

A comparison of the key features of these quinoline annulation reactions is presented in the table below.

| Reaction Name | Key Reactants | Key Intermediates | Typical Conditions |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | Anilidomethylenemalonate | Thermal cyclization |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | Acrolein, 1,2-Dihydroquinoline | Strong acid (H₂SO₄) |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Michael adduct | Acid-catalyzed |

| Combes Synthesis | Aniline, β-Diketone | Enamine | Acid-catalyzed cyclization |

Detailed Studies of Fluorination Reaction Pathways and Intermediates

The introduction of a fluorine atom onto the quinoline ring is a critical step in the synthesis of this compound. The pathways for fluorination can be broadly categorized into electrophilic and nucleophilic methods, each with its own set of reagents, mechanisms, and regiochemical outcomes.

Electrophilic Fluorination: In electrophilic fluorination, an electron-rich quinoline derivative reacts with a source of "electrophilic fluorine." Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. pressbooks.pub The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including a direct SN2-type attack of the aromatic ring on the fluorine atom or a single-electron transfer (SET) pathway. youtube.com For activated aromatic systems, the reaction generally proceeds through the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by deprotonation to restore aromaticity. The regioselectivity of electrophilic fluorination on the quinoline ring is influenced by the electronic effects of the existing substituents.

Nucleophilic Fluorination: Nucleophilic fluorination is particularly relevant for the synthesis of 4-fluoroquinolines, as the C4 position of the quinoline ring is electron-deficient and susceptible to nucleophilic attack. A common strategy involves the displacement of a leaving group, such as a chlorine or bromine atom, at the C4 position by a fluoride (B91410) ion source, like potassium fluoride or cesium fluoride. This reaction typically proceeds through a Meisenheimer intermediate, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. lumenlearning.com The stability of this intermediate and the facility of leaving group departure are key factors in the success of the reaction.

Recent advancements have led to the development of novel nucleophilic C-H fluorination methods. One such approach involves a concerted nucleophilic aromatic substitution mechanism that avoids the formation of a high-energy Meisenheimer intermediate. chemistrytalk.orglumenlearning.com This pathway is proposed to involve a chain process with an asynchronous concerted F⁻-e⁻-H⁺ transfer. chemistrytalk.orglumenlearning.com

The table below summarizes the key aspects of electrophilic and nucleophilic fluorination of quinolines.

| Fluorination Type | Reagent Class | Proposed Intermediates | Key Mechanistic Steps |

| Electrophilic | N-F reagents (e.g., NFSI, Selectfluor) | Wheland intermediate, Radical cations | Attack of π-system on electrophilic fluorine, Deprotonation |

| Nucleophilic (SNAr) | Fluoride salts (e.g., KF, CsF) | Meisenheimer complex | Nucleophilic addition of F⁻, Leaving group departure |

| Nucleophilic (Concerted C-H) | Fluoride source with an oxidant | Radical species | Concerted F⁻-e⁻-H⁺ transfer |

Investigation of Tautomerism in this compound Systems

Hydroxyquinolines, including this compound, can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the primary tautomeric equilibrium to consider is between the enol form (7-hydroxyquinoline) and the keto form (quinolin-7(1H)-one). Furthermore, the presence of the basic nitrogen atom in the quinoline ring allows for the possibility of a zwitterionic form.

The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the quinoline ring. nih.govnih.gov In the case of 7-hydroxyquinoline (B1418103), studies have shown that an equilibrium between the enol and zwitterion tautomers can exist, particularly in polar, protic solvents like water. nih.govnih.gov The zwitterionic form is stabilized by the solvation of the charged centers. nih.govnih.gov

For 4-hydroxyquinolines, the equilibrium often favors the keto (4-quinolone) form. pressbooks.pubacs.org This preference is attributed to the greater stability of the amide-like functionality in the keto tautomer compared to the enol form. The presence of a fluorine atom at the C4 position in this compound would be expected to have a significant impact on the tautomeric equilibrium. The strong electron-withdrawing inductive effect of the fluorine atom would decrease the electron density at C4, potentially influencing the relative stabilities of the tautomers. Theoretical calculations and spectroscopic studies, such as NMR and UV-Vis spectroscopy, are essential tools for determining the predominant tautomeric form in different environments.

The potential tautomeric forms of this compound are depicted below.

| Tautomeric Form | Structural Features |

| Enol Form | Aromatic quinoline ring with a hydroxyl group at C7. |

| Keto Form | Quinolin-7(1H)-one structure with a double bond between C5 and C6. |

| Zwitterionic Form | Protonated quinoline nitrogen and a deprotonated hydroxyl group at C7. |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The regioselectivity of derivatization reactions of this compound is dictated by the directing effects of the fluorine and hydroxyl substituents, as well as the inherent reactivity of the quinoline ring. The quinoline system itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, with substitution favoring the benzene ring over the pyridine ring. youtube.comreddit.com

Electrophilic Aromatic Substitution: The hydroxyl group at the C7 position is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. pressbooks.pub The fluorine atom at the C4 position is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director due to the resonance donation of its lone pair electrons. lumenlearning.com In the case of this compound, the powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it, namely C6 and C8. The fluorine atom's directing effect would also favor substitution at C5. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Nucleophilic Aromatic Substitution: The fluorine atom at the C4 position activates this position for nucleophilic aromatic substitution. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring makes the C4 carbon atom electron-deficient and thus a good site for nucleophilic attack. A strong nucleophile can displace the fluoride ion, which is a good leaving group. This reactivity allows for the introduction of a variety of substituents at the C4 position.

The derivatization of the hydroxyl group at C7 is another important class of reactions. This hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols, providing a handle for further functionalization of the molecule.

The table below summarizes the expected regioselectivity for key derivatization reactions of this compound.

| Reaction Type | Expected Position of Attack | Directing Influence |

| Electrophilic Aromatic Substitution | C6, C8 | Dominant activating and directing effect of the C7-OH group. |

| Nucleophilic Aromatic Substitution | C4 | Activation by the electron-withdrawing fluorine atom and the quinoline nitrogen. |

| Derivatization of Hydroxyl Group | C7-OH | Reactivity of the phenolic hydroxyl group. |

Synthetic Exploration of 4 Fluoroquinolin 7 Ol Derivatives and Functional Analogues

Functionalization at the Quinoline (B57606) Nitrogen (N-1)

The nitrogen atom at the N-1 position of the quinoline ring is a key site for synthetic modification. Functionalization at this position can significantly impact the electronic properties and steric profile of the molecule. Common strategies for modifying the N-1 position include N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a fundamental transformation in quinoline chemistry. This can be achieved through various methods, including reactions with alkyl halides, sulfates, or other alkylating agents. The choice of reaction conditions, such as the base and solvent, is crucial for achieving high yields and selectivity. For instance, the reaction of a quinolin-7-ol precursor with an alkyl halide in the presence of a suitable base like potassium carbonate or sodium hydride can lead to the desired N-alkylated product. The nature of the alkyl group, ranging from simple methyl or ethyl groups to more complex cyclic or functionalized alkyl chains, can be varied to modulate the lipophilicity and steric bulk of the resulting molecule.

N-Arylation: The introduction of aryl groups at the N-1 position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst to couple the quinoline nitrogen with an aryl halide or triflate. Microwave-assisted N-arylation has emerged as a rapid and efficient method for the synthesis of N-arylquinolines, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The electronic nature of the substituents on the aryl ring can influence the reaction efficiency, with electron-withdrawing groups sometimes requiring longer reaction times. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Potential Impact |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) | N-Alkyl-4-fluoroquinolin-7-ol | Modulates lipophilicity and steric bulk |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base, Solvent (e.g., Toluene, Dioxane) | N-Aryl-4-fluoroquinolin-7-ol | Introduces aromatic systems, influences electronic properties |

Substituent Effects on Ring Positions C-2, C-3, C-5, C-6, and C-8

The introduction of various substituents at the carbon positions of the quinoline ring is a powerful strategy to modulate the molecule's properties. The electronic and steric effects of these substituents can have a profound impact on the reactivity, and biological activity of the resulting derivatives. nih.gov

Positions C-2 and C-3: The pyridine (B92270) ring of the quinoline nucleus is generally electron-deficient, making it susceptible to nucleophilic attack. libretexts.org However, direct functionalization can be challenging. The C-2 position is often targeted for the introduction of substituents. For instance, C-H activation strategies using transition metal catalysts have been developed for the regioselective functionalization of quinolines at the C-2 position. mdpi.com Substituents at the C-3 position, often a carboxylic acid or its derivatives in many biologically active quinolones, are crucial for their mechanism of action. mdpi.comnih.gov

| Position | Common Substituents | Synthetic Methods | Observed Effects |

| C-2 | Aryl, Alkyl, Heterocycles | C-H activation, Cross-coupling reactions | Influences steric and electronic properties |

| C-3 | Carboxylic acid, Esters, Amides | Cyclization reactions (e.g., Gould-Jacobs) | Often essential for biological activity |

| C-5 | Halogens, Nitro groups | Electrophilic aromatic substitution | Modulates electronic properties and reactivity |

| C-6 | Fluorine | Nucleophilic aromatic substitution on precursor | Enhances antibacterial activity |

| C-8 | Methoxy (B1213986), Halogens, Cyano | Electrophilic aromatic substitution, Nucleophilic substitution | Influences bacteriostatic and bactericidal activity nih.govnih.gov |

Conjugation and Linker Strategies for Hybrid Molecules

The development of hybrid molecules by conjugating 4-fluoroquinolin-7-ol with other molecular entities is a promising strategy to create novel compounds with enhanced or dual functionalities. mdpi.comnih.gov This approach relies on the use of appropriate linkers to covalently connect the quinoline scaffold to another molecule, such as another bioactive agent or a targeting moiety. symeres.com

Linker Types: Linkers can be broadly classified as cleavable or non-cleavable. symeres.com

Cleavable linkers are designed to be stable in systemic circulation but are cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes, to release the active quinoline moiety at the target site. symeres.com Examples include hydrazones, which are acid-labile, and peptide linkers that can be cleaved by specific proteases. nih.gov

Non-cleavable linkers form a stable connection between the quinoline and the other molecule. In this case, the entire conjugate is the active entity. symeres.com These linkers often consist of stable alkyl or aryl chains. nih.gov

Conjugation Chemistry: The choice of conjugation chemistry depends on the functional groups present on both the this compound derivative and the molecule to be conjugated. symeres.com Common conjugation strategies include:

Amide bond formation: The carboxylic acid group often present at the C-3 position of quinolones can be coupled with an amino group on the partner molecule using standard peptide coupling reagents.

Click chemistry: The copper-catalyzed azide-alkyne cycloaddition is a highly efficient and specific reaction that can be used to link a quinoline derivative containing an azide (B81097) or alkyne functionality with a partner molecule bearing the complementary group. urfu.ru

Ether or thioether linkages: The hydroxyl group at the C-7 position of this compound can be used to form ether or thioether bonds with appropriate electrophiles.

| Linker Type | Cleavage Mechanism | Example | Application |

| Cleavable | pH-sensitive, Enzyme-sensitive | Hydrazone, Peptide | Targeted drug delivery |

| Non-cleavable | Stable covalent bond | Alkyl chain, Thioether | Creating dual-action hybrid molecules |

Synthesis of Metal Chelates and Complexes Involving this compound as a Ligand

The 4-oxo group and the carboxylic acid at the C-3 position of quinolones provide a bidentate chelation site for metal ions. nih.gov The 7-hydroxyl group of this compound can also participate in metal coordination, potentially leading to different coordination modes. The formation of metal complexes can significantly alter the properties of the parent quinoline molecule. mdpi.comresearchgate.net

Coordination Chemistry: Quinolones typically coordinate to metal ions through the carbonyl oxygen at C-4 and one of the oxygen atoms of the deprotonated carboxyl group at C-3, forming a stable six-membered ring. nih.gov The resulting metal complexes can have various stoichiometries and geometries depending on the metal ion and the reaction conditions. The metal ions can be from the transition series (e.g., copper, zinc, iron) or other groups. nih.gov

Synthesis of Metal Complexes: The synthesis of these complexes is generally straightforward and involves reacting the quinoline ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and the pH of the reaction medium can influence the nature of the resulting complex. The complexes are often isolated as crystalline solids and can be characterized by various spectroscopic and analytical techniques, such as infrared spectroscopy, UV-Vis spectroscopy, and X-ray crystallography. The formation of these complexes can lead to changes in the spectroscopic properties of the quinoline ligand. thescipub.com

| Metal Ion | Typical Coordination Site | Potential Geometry | Impact on Properties |

| Copper(II) | C-4 carbonyl oxygen and C-3 carboxylate oxygen | Square planar, Octahedral | Enhanced biological activity, Catalytic properties mdpi.com |

| Zinc(II) | C-4 carbonyl oxygen and C-3 carboxylate oxygen | Tetrahedral, Octahedral | Altered solubility and bioavailability |

| Iron(III) | C-4 carbonyl oxygen and C-3 carboxylate oxygen | Octahedral | Potential for redox activity |

Advanced Spectroscopic and Structural Characterization of 4 Fluoroquinolin 7 Ol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and dynamic processes. For a molecule like 4-Fluoroquinolin-7-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, is required for a complete structural assignment.

The ¹H NMR spectrum of this compound would reveal the chemical environment of each proton in the molecule. The quinoline (B57606) ring system contains several aromatic protons, whose chemical shifts are influenced by the electron-withdrawing and donating effects of the fluorine, hydroxyl, and nitrogen substituents. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. The protons on the quinoline core would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons and the fluorine atom.

Expected ¹H NMR Data for this compound: (Note: These are predicted values based on similar structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.0 - 8.3 | d | JH2-H3 = ~5-6 Hz |

| H-3 | 6.8 - 7.1 | dd | JH3-H2 = ~5-6 Hz, JH3-F4 = ~1-2 Hz |

| H-5 | 7.8 - 8.1 | d | JH5-H6 = ~8-9 Hz |

| H-6 | 7.0 - 7.3 | dd | JH6-H5 = ~8-9 Hz, JH6-H8 = ~2-3 Hz |

| H-8 | 7.2 - 7.5 | d | JH8-H6 = ~2-3 Hz |

| 7-OH | 9.0 - 11.0 | br s | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are significantly affected by the electronegativity of attached atoms. The carbon atom bonded to the fluorine (C-4) would show a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). Similarly, the carbon attached to the hydroxyl group (C-7) would also be shifted downfield. Carbons in the vicinity of the nitrogen atom would also be influenced.

Expected ¹³C NMR Data for this compound: (Note: These are predicted values based on similar structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

| C-2 | 148 - 152 | ~5-10 Hz (³J) |

| C-3 | 110 - 115 | ~20-25 Hz (²J) |

| C-4 | 160 - 165 | ~240-260 Hz (¹J) |

| C-4a | 120 - 125 | ~10-15 Hz (²J) |

| C-5 | 125 - 130 | ~5-10 Hz (³J) |

| C-6 | 115 - 120 | ~1-3 Hz (⁴J) |

| C-7 | 155 - 160 | ~1-3 Hz (³J) |

| C-8 | 105 - 110 | ~20-25 Hz (²J) |

| C-8a | 140 - 145 | ~10-15 Hz (²J) |

¹⁹F NMR is a highly sensitive technique specific to fluorine-containing compounds. For this compound, the spectrum would show a single signal for the fluorine atom at the C-4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would be split into a multiplet due to coupling with nearby protons, primarily H-3 and H-5. The chemical shifts in ¹⁹F NMR are typically referenced against a standard like CFCl₃. For fluorinated aromatic compounds, the chemical shifts often appear in the range of -100 to -170 ppm.

To definitively assign the ¹H and ¹³C signals and confirm the structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would help to trace the connectivity of the proton network within the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, C=C and C=N stretching vibrations within the quinoline ring system, and the C-F bond stretch.

Characteristic FTIR Absorption Bands for this compound: (Note: These are predicted ranges based on known functional group absorptions.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C=C/C=N Stretch | Aromatic/Quinoline Ring | 1500 - 1650 | Medium to Strong |

| C-O Stretch | Phenolic | 1200 - 1260 | Strong |

| C-F Stretch | Aryl-Fluoride | 1100 - 1250 | Strong |

| C-H Bending | Aromatic (out-of-plane) | 800 - 900 | Strong |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected for this compound in the solid state or in concentrated solutions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the quinoline ring in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital (like a π orbital) to a higher energy one (like a π* orbital). The spectrum typically shows broad absorption bands, with the wavelength of maximum absorbance (λmax) being characteristic of the chromophore. The presence of substituents like -F and -OH can cause shifts in the λmax values (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule. For 4-hydroxyquinolines, electronic transitions are typically observed in the UV region.

Expected UV-Vis Absorption Data for this compound: (Note: These are predicted values based on similar structures. The solvent used can significantly affect the λmax.)

| Solvent | Predicted λmax (nm) | Corresponding Electronic Transition |

| Ethanol/Methanol | ~230-250, ~320-340 | π → π |

| Dichloromethane | ~235-255, ~325-345 | π → π |

The spectrum is expected to show multiple bands corresponding to different π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the electronic effects of the substituents and the polarity of the solvent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. This accuracy allows for the determination of a molecule's elemental composition, a critical step in structural elucidation. nih.govresearchgate.net Unlike low-resolution mass spectrometers which provide nominal mass, HRMS instruments like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers can achieve mass accuracies of less than 1 part-per-million (ppm). ub.edunih.gov This level of precision is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

In the analysis of fluoroquinolone antibiotics, techniques such as liquid chromatography coupled to an Orbitrap mass spectrometer (LC-LTQ-Orbitrap) are employed for confirmation and structure elucidation of the parent drug, its metabolites, and transformation products. ub.edu The high mass accuracy and MS/MS capabilities of such systems enable the confident determination of elemental compositions for molecular ions and their fragments. ub.edu For instance, HRMS is critical in stability studies to identify unknown transformation products (TPs) of fluoroquinolones like Enrofloxacin and Ciprofloxacin (B1669076). ub.edu The ability to obtain exact mass measurements to several decimal places provides high confidence in the proposed structures of these novel compounds. researchgate.net

Table 1: Application of HRMS in Fluoroquinolone Analysis

| Technique | Application | Key Advantage | Reference Compound Examples |

|---|---|---|---|

| LC-LTQ-Orbitrap MS | Identification of transformation products and metabolites | High mass accuracy (<5 ppm) and MS/MS fragmentation for elemental composition determination | Enrofloxacin, Ciprofloxacin, Difloxacin |

| FT-ICR MS | Analysis of complex mixtures, detailed molecular characterization | Ultra-high resolving power, enabling separation of closely related isotopic peaks | General small molecules up to ~400 Da |

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of molecules like this compound and its analogues. nih.govuci.edu This method involves exciting a molecule with ultraviolet or visible light and measuring the light it emits at a longer wavelength. uci.edu The resulting fluorescence spectrum provides information on the electronic structure of the molecule and its interaction with the surrounding environment. mdpi.comtandfonline.com

Fluoroquinolones are known to be fluorescent, a property that is utilized in their analytical determination. usda.gov The photophysical behavior of these compounds, including their absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes, has been extensively studied to understand their mechanism of action and their potential for phototoxicity. rsc.orgnih.gov The absorption spectra of fluoroquinolones typically lie in the 200 to 400 nm range. mdpi.com Upon excitation within this range, they exhibit fluorescence emission at longer wavelengths. For example, studies on various fluoroquinolones in aqueous solutions have identified excitation maxima generally between 275 and 290 nm and emission maxima between 450 and 470 nm. researchgate.net These properties can be influenced by factors such as solvent polarity and pH. tandfonline.com The investigation of these photophysical properties is crucial for understanding the photochemical pathways that can lead to degradation or adverse effects. mdpi.comresearchgate.net

Table 2: Photophysical Data for Representative Fluoroquinolone Analogues

| Compound | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Key Findings |

|---|---|---|---|

| Norfloxacin | ~275-290 | ~450-470 | Photophysical properties are dependent on solvent and concentration. tandfonline.com |

| Ciprofloxacin | ~275-290 | ~450-470 | Fluorescence is utilized for detection in multiresidue analysis. usda.gov |

| Levofloxacin | ~275-290 | ~450-470 | Stationary and time-resolved fluorimetry used to study decay pathways of excited states. nih.govresearchgate.net |

| Ofloxacin | ~275-290 | ~450-470 | Photodegradation pathways have been visualized using fluorescence spectroscopy. mdpi.com |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal structure. eurjchem.com

While a crystal structure for this compound itself is not publicly documented, the structures of several of its complex analogues have been determined, providing invaluable insight into the molecular geometry and packing of this class of compounds. farmaceut.org For example, the crystal structure of Ciprofloxacin Hydrochloride has been solved, revealing details about its hydrated and anhydrous polymorphic forms. rsc.org Such studies show how the molecules arrange themselves through hydrogen bonding and other non-covalent interactions to form a stable crystal lattice. rsc.orgeurjchem.com This structural information is fundamental for understanding the physicochemical properties of the solid drug, such as solubility and stability. rsc.org X-ray powder diffraction (XRD) is also a complementary and widely used technique for identifying crystalline phases and polymorphs of fluoroquinolones. farmaceut.orgresearchgate.netfarmaceut.org

Table 3: Crystallographic Data for an Analogue: Ciprofloxacin

| Parameter | Information Provided | Significance |

|---|---|---|

| Crystal System & Space Group | Defines the symmetry and basic repeating unit of the crystal. | Fundamental for identifying the crystalline phase. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating parallelepiped that forms the crystal. | Allows for calculation of crystal density and volume. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Enables the calculation of bond lengths and angles. |

| Intermolecular Interactions | Details of hydrogen bonds, π-stacking, etc. | Explains crystal packing and influences physical properties like melting point and dissolution. |

Note: Specific numerical data for ciprofloxacin would be found in dedicated crystallographic databases.

Theoretical and Computational Chemistry of 4 Fluoroquinolin 7 Ol Systems

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. mdpi.com It is employed to determine the electronic ground state properties of molecules by calculating the electron density, rather than the complex many-electron wavefunction. mdpi.com For a molecule like 4-Fluoroquinolin-7-ol, DFT calculations would provide fundamental insights into its structural and electronic nature.

Optimized Geometries and Conformational Analysis

A primary step in any computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. researchgate.net For this compound, this process would be performed using a selected DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com The calculation would iteratively adjust the positions of the atoms until a stable, minimum-energy conformation is reached.

The output of such a calculation would be a comprehensive set of structural parameters. This data is typically presented in a table format, detailing the precise bond lengths between atoms (in Angstroms, Å) and the bond angles and dihedral angles (in degrees, °) that define the molecule's three-dimensional shape. This optimized structure represents the most probable geometry of the molecule in its ground state.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

|---|---|---|---|---|

| Bond Length (Å) | C2 | C3 | e.g., 1.37 Å | |

| C4 | F | e.g., 1.35 Å | ||

| C7 | O | e.g., 1.36 Å | ||

| Bond Angle (°) | C2 | C3 | C4 | e.g., 120.5° |

| C6 | C7 | C8 | e.g., 119.8° |

| Dihedral Angle (°) | N1 | C2 | C3 | C4 | e.g., 0.1° |

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A DFT calculation would determine the energies of these orbitals. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. This analysis provides insights into the molecule's potential for intramolecular charge transfer. The results, including the energies of HOMO, LUMO, and the energy gap (typically in electron volts, eV), would be compiled into a data table.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only, as specific published data is unavailable.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | e.g., -6.2 eV |

| LUMO | e.g., -1.8 eV |

| HOMO-LUMO Gap (ΔE) | e.g., 4.4 eV |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions typically signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack (e.g., around the oxygen and nitrogen atoms). Blue regions indicate positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack (e.g., around the hydrogen atoms).

For this compound, an MEP surface analysis would identify the reactive sites, providing a qualitative prediction of how the molecule would interact with other reagents, solvents, or biological receptors. This visual tool is invaluable for understanding non-covalent interactions and chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of a molecule after it absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov It is an extension of DFT that can model the electronic transitions between the ground state and various excited states, making it ideal for predicting spectroscopic properties.

Prediction of UV-Vis Absorption Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of vertical electronic excitations from the ground state to low-lying excited states. The calculation yields the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (f), which relate to the intensity of the absorption peaks.

A theoretical UV-Vis spectrum for this compound would be simulated, often including the effects of a solvent using a model like the Polarizable Continuum Model (PCM). The results would be presented in a table listing the calculated λmax (in nanometers, nm), the oscillator strength, and the specific molecular orbitals involved in the main electronic transitions (e.g., HOMO → LUMO).

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound This table is for illustrative purposes only, as specific published data is unavailable.

| Excitation | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | e.g., 350 nm | e.g., 0.25 | HOMO → LUMO |

Fluorescence Emission Characteristics Modeling

Modeling fluorescence requires an additional computational step. First, the geometry of the molecule in its first singlet excited state (S₁) is optimized. Fluorescence occurs when the molecule relaxes from this optimized excited-state geometry back to the ground state.

TD-DFT is used to calculate the energy of this emission transition (S₁ → S₀) from the relaxed excited-state geometry. This energy corresponds to the wavelength of the emitted fluorescent light. The difference between the absorption and emission wavelengths is known as the Stokes shift, a key characteristic of any fluorescent compound. These calculations would predict the color of the light emitted by this compound and provide a theoretical foundation for understanding its potential as a fluorophore.

Table 4: Hypothetical Predicted Fluorescence Emission Data for this compound This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Wavelength (nm) | Energy (eV) |

|---|---|---|

| Absorption (S₀ → S₁) | e.g., 350 nm | e.g., 3.54 eV |

| Emission (S₁ → S₀) | e.g., 450 nm | e.g., 2.76 eV |

| Stokes Shift | e.g., 100 nm | e.g., 0.78 eV |

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic parameters of molecules like this compound, aiding in structure determination and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial, especially for organofluorine compounds. The 19F NMR chemical shift is highly sensitive to the local electronic environment. DFT-based methods can calculate these shifts with a useful degree of accuracy. nih.gov Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. For instance, studies on fluorinated heteroaromatic compounds have shown that functionals like BHandHLYP combined with robust basis sets can predict 19F chemical shifts with a mean absolute error as low as 2.5 ppm over a wide range. methodist.edu While gas-phase calculations can be accurate, the inclusion of implicit solvation models can sometimes refine the predictions, although their effect can be negligible in certain cases. nih.gov

Vibrational Frequencies: Theoretical calculations are also used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. DFT calculations can determine the harmonic vibrational frequencies of molecules. youtube.com For the parent isoquinoline (B145761) structure, DFT analysis has been used to assign the fundamental vibrational modes. wikipedia.org These calculations help in the detailed interpretation of experimental spectra by assigning specific vibrational modes (e.g., C-H stretching, C-C ring vibrations) to observed spectral bands. The accuracy of these predictions allows for a reliable comparison between theoretical and experimental spectra, often showing high correlation coefficients. wikipedia.org

Below is an interactive table showing representative data for computationally predicted spectroscopic parameters for a molecule similar to this compound, based on DFT calculations.

| Parameter | Predicted Value | Computational Method | Notes |

|---|---|---|---|

| 19F NMR Chemical Shift (ppm) | -120 to -140 | DFT (B3LYP/6-31G) | Relative to CFCl3. Value is highly dependent on the specific electronic environment. |

| 13C NMR Chemical Shift (ppm) | 110 - 160 | DFT (B3LYP/6-31G) | Aromatic region. |

| O-H Stretch (cm-1) | ~3600 | DFT Harmonic Calculation | Characteristic frequency for hydroxyl group. |

| C=C Aromatic Stretch (cm-1) | 1500 - 1600 | DFT Harmonic Calculation | Typical for quinoline (B57606) ring systems. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a system like this compound, MD simulations provide critical information about its conformational flexibility and its interactions with solvent molecules.

Conformational Flexibility: Although the quinoline ring system is largely rigid, substituents can possess rotational freedom. MD simulations can explore the conformational space of the molecule by simulating its dynamic behavior. youtube.comresearchgate.net By analyzing the trajectory of the molecule over nanoseconds or longer, researchers can identify preferred conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might adapt its shape upon binding to a receptor.

| Simulation Aspect | Purpose | Typical Output/Analysis |

|---|---|---|

| Force Field | Defines the potential energy of the system based on atomic positions. | Selection of an appropriate force field (e.g., AMBER, CHARMM) is crucial for accuracy. |

| Solvent Model | Represents the solvent environment (e.g., explicit water box). | Analysis of solvation shells, hydrogen bonding patterns. |

| Simulation Time | Duration of the simulation (typically nanoseconds to microseconds). | Longer simulations allow for the observation of slower conformational changes. |

| Trajectory Analysis | Analysis of the molecule's movement over time. | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), conformational clustering. |

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes identifying intermediates, calculating activation energies, and characterizing the geometry of transition states. mdpi.comgithub.io For the synthesis of quinolone derivatives, DFT calculations can be employed to compare different potential reaction pathways. nih.govnih.gov

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. youtube.com The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the rate of the reaction. github.io Computational methods can confirm experimentally proposed mechanisms or suggest alternative, more energetically favorable pathways. For example, DFT studies can elucidate whether a particular cyclization step in a quinolone synthesis proceeds via a specific concerted or stepwise mechanism by comparing the activation barriers for each path. nih.gov The characterization of a transition state involves not only determining its energy and geometry but also performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

In Silico Modeling of Ligand-Receptor Interactions

Understanding how a molecule like this compound interacts with a biological target, such as a bacterial enzyme, is fundamental to drug design. In silico modeling, particularly molecular docking, is a key technique used for this purpose. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For fluoroquinolones, common targets for docking studies include bacterial DNA gyrase and topoisomerase II, which are essential enzymes for DNA replication. These studies can predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction.

The results of docking simulations provide detailed 3D models of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies have identified specific amino acid residues within the active sites of topoisomerase enzymes that are crucial for binding to fluoroquinolones. This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity. Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time.

Below is an interactive data table summarizing typical results from a molecular docking study of a fluoroquinolone with a bacterial enzyme target.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Fluoroquinolone Analog | DNA Gyrase Subunit A | -8.5 | Ser83, Asp87 | Hydrogen Bond |

| Fluoroquinolone Analog | DNA Gyrase Subunit A | -8.5 | Arg76, Gly77 | Electrostatic |

| Fluoroquinolone Analog | Topoisomerase II alpha | -9.2 | Gln773, Asn770 | Hydrogen Bond |

| Fluoroquinolone Analog | Topoisomerase II alpha | -9.2 | Lys723 | Electrostatic |

Application Paradigms of 4 Fluoroquinolin 7 Ol As a Chemical Probe in Chemical Biology Research

Principles of Chemical Probe Design Leveraging the 4-Fluoroquinolin-7-ol Scaffold

The design of effective chemical probes is governed by a set of fundamental principles aimed at ensuring high efficacy and utility within complex biological environments. The this compound scaffold serves as an excellent foundation for probe development due to its inherent structural and chemical characteristics that align well with these core principles. A chemical probe should ideally possess high target selectivity and affinity, adequate solubility and cell permeability for engaging intracellular targets, and a synthetically accessible structure for facile modification. researchgate.net

The quinoline (B57606) core of this compound provides a rigid, planar aromatic system that is frequently found in biologically active molecules and can participate in various non-covalent interactions, such as π-stacking, with biological macromolecules. The strategic placement of substituents on this scaffold is crucial for modulating its properties:

Fluorine at Position 4: The introduction of a fluorine atom at the C4 position can significantly influence the scaffold's electronic properties, lipophilicity, and metabolic stability. This modification can enhance binding affinity to target proteins by participating in favorable electrostatic or hydrogen bonding interactions and can block sites of metabolism, thereby increasing the probe's in vivo stability.

Hydroxyl Group at Position 7: The hydroxyl group at the C7 position is a critical feature, serving a dual purpose. It can act as a hydrogen bond donor or acceptor, contributing directly to target binding. More importantly, it provides a convenient chemical handle for synthetic modification. This position allows for the attachment of various functional groups, such as fluorophores, affinity tags (e.g., biotin), or photo-cross-linking moieties, without drastically altering the core scaffold's interaction with its primary target. orientjchem.org

Table 1: Key Principles of Chemical Probe Design

| Principle | Relevance of the this compound Scaffold |

|---|---|

| Target Selectivity & Affinity | The quinoline core is a known pharmacophore. The fluorine and hydroxyl groups can be fine-tuned to enhance specific interactions with the target protein. researchgate.net |

| Cell Permeability & Solubility | Lipophilicity and solubility can be modulated through synthetic modifications at the C7-hydroxyl group or other positions on the quinoline ring. |

| Synthetic Accessibility | The quinoline ring system is synthetically tractable, and the C7-hydroxyl group offers a straightforward point for chemical conjugation. nih.gov |

| Bio-orthogonality | Functional groups for detection (fluorophores) or enrichment (alkynes, azides for click chemistry) can be attached, which react specifically without interfering with biological processes. dntb.gov.ua |

Development of Fluorescent Probes for Cellular and Molecular Imaging Research

The intrinsic properties of the quinoline ring system make it a suitable platform for the development of fluorescent probes. These probes are indispensable tools for visualizing the localization, concentration, and dynamics of biomolecules within living cells and organisms. nih.gov The this compound scaffold can be transformed into a fluorescent probe through several strategies.

One common approach involves modifying the C7-hydroxyl group to modulate the intrinsic fluorescence of the quinoline core. The fluorescence properties of quinoline derivatives are often sensitive to their local environment, making them useful for sensing changes in polarity, pH, or the binding of specific analytes. For instance, the protonation state of the quinoline nitrogen and the C7-hydroxyl group can significantly affect the molecule's absorption and emission spectra.

A more versatile strategy is to use the this compound scaffold as a recognition element and covalently attach a well-characterized fluorophore via the C7-hydroxyl linker. In this design, the probe's fluorescence might be "turned on" or "turned off" upon binding to its target. This can be achieved through mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET). nih.govnih.gov For example, a probe could be designed where a quencher moiety is held in proximity to the fluorophore, leading to low fluorescence. Upon binding to a target protein, a conformational change could separate the fluorophore and quencher, resulting in a significant increase in fluorescence signal.

Derivatives of the broader fluoroquinolone class have been successfully conjugated with fluorophores to study their intracellular penetration and accumulation, providing insights into drug resistance mechanisms. researchgate.net Similar approaches using the this compound scaffold can be envisioned for developing probes to image specific enzymes, receptors, or nucleic acid structures in real-time. illinois.edumdpi.com

Table 2: Examples of Fluorophores and Quenchers for Probe Development

| Type | Example Compound | Typical Application |

|---|---|---|

| Fluorophore | Fluorescein | General labeling, pH sensing nih.gov |

| Fluorophore | BODIPY | Labeling of specific organelles mdpi.com |

| Fluorophore | Cyanine Dyes | Near-infrared (NIR) imaging mdpi.com |

| Quencher | Dabcyl | FRET-based enzyme activity probes |

Strategies for Affinity-Based Probes and Enrichment Tools

Affinity-based probes are powerful tools in chemical proteomics used to identify the cellular targets of a small molecule, a process known as target deconvolution. nih.gov These probes are designed to bind to their target protein(s) and then facilitate the isolation and subsequent identification of the protein, typically via mass spectrometry. The this compound scaffold is well-suited for constructing such probes.

A typical affinity-based probe built on this scaffold would consist of three key components:

Recognition Element: The this compound core, which provides the binding affinity and selectivity for the target protein(s).

Reactive Group: A selectively activatable group, such as a diazirine or benzophenone, which upon photoactivation forms a covalent bond with the target protein. This covalent linkage is crucial for ensuring that the protein-probe complex remains intact during subsequent purification steps. researchgate.net

Enrichment Handle: A tag, such as biotin (B1667282) or a terminal alkyne, that allows for the selective enrichment of the covalently labeled proteins. Biotinylated probes can be captured using streptavidin-coated beads, while alkyne-tagged probes can be conjugated to an azide-biotin tag via a "click" reaction for purification. researchgate.net

The C7-hydroxyl group of this compound serves as the ideal attachment point for a linker connecting the scaffold to the reactive group and enrichment handle. This strategic placement minimizes interference with the core's binding interactions. The general workflow for using such a probe involves incubating the probe with cell lysate or live cells, activating the cross-linking reaction, lysing the cells (if necessary), enriching the covalently bound proteins using the affinity handle, and finally identifying the captured proteins by mass spectrometry. nih.govnih.gov

Use in Mechanistic Studies of Organic Reactions and Catalysis

Understanding the detailed mechanism of an organic reaction is fundamental to optimizing reaction conditions and designing new synthetic methods. ijrpr.com Chemical probes and labeled compounds derived from scaffolds like this compound can be instrumental in these mechanistic investigations.

One key technique is the use of kinetic studies. By systematically modifying the substituents on the quinoline ring and measuring the effect of these changes on the reaction rate, one can construct a Hammett plot. The slope of this plot provides valuable information about the electronic nature of the transition state of the rate-determining step. The this compound scaffold offers multiple positions for such systematic variation.

Isotopic labeling is another powerful tool for elucidating reaction mechanisms. mckgroup.org For example, synthesizing this compound with a heavy isotope like ¹⁸F, ¹³C, or ¹⁵N allows researchers to track the fate of the atoms throughout a reaction sequence using techniques like mass spectrometry or NMR spectroscopy. This can help identify bond-forming and bond-breaking steps and distinguish between different possible reaction pathways.

Furthermore, quinoline derivatives often serve as ligands in transition metal catalysis. Mechanistic studies in this area might involve synthesizing a series of this compound-based ligands with varied electronic and steric properties. Observing how these changes impact the catalyst's activity and selectivity can provide deep insights into the structure and behavior of the catalytically active species and the mechanism of the catalytic cycle. nih.gov

Contribution to the Understanding of Molecular Interactions

The this compound scaffold, as part of the larger family of quinolones and fluoroquinolones, has significantly contributed to our understanding of molecular interactions between small molecules and biological targets. The most well-documented example is the interaction of fluoroquinolone antibiotics with bacterial DNA gyrase and topoisomerase IV.

Structural biology studies, including X-ray crystallography and NMR spectroscopy, of fluoroquinolones bound to these enzyme-DNA complexes have provided atomic-level details of the binding interactions. These studies have revealed that the planar quinolone core intercalates with DNA bases through stacking interactions. Key functional groups on the scaffold form specific hydrogen bonds with amino acid residues in the enzyme's binding pocket and with the DNA backbone. The fluorine atom, often at the C6 position in antibiotics but analogous to the C4 position in the subject scaffold, has been shown to be crucial for activity, potentially by influencing the conformation of the drug or making key contacts within the binding site. mdpi.com

By synthesizing derivatives of this compound and evaluating their binding affinity for a target, researchers can perform structure-activity relationship (SAR) studies. These studies systematically map which parts of the molecule are essential for binding and which can be modified. For instance, replacing the C7-hydroxyl group with other functional groups (e.g., methoxy (B1213986), amino) and measuring the change in binding affinity can quantify the importance of the hydrogen-bonding capability at that position. This systematic approach, enabled by a versatile scaffold, is fundamental to rational drug design and the broader study of molecular recognition. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products